molecular formula C11H10F3N3 B11868951 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B11868951
M. Wt: 241.21 g/mol
InChI Key: SNJMBGVHIKLYBZ-UHFFFAOYSA-N
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Description

Introduction to Imidazo[1,2-a]pyridine Scaffold in Contemporary Medicinal Chemistry

Imidazo[1,2-a]pyridine derivatives have garnered attention for their broad-spectrum biological activities, including anticancer, antimicrobial, and antiviral properties. The scaffold’s adaptability stems from its capacity to accommodate diverse substituents at positions 2, 6, and 8, modulating electronic, steric, and solubility profiles. Marketed drugs such as zolpidem (sedative) and alpidem (anxiolytic) exemplify its therapeutic potential.

Structural Significance of 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

The structural architecture of this compound reflects deliberate modifications to enhance target engagement and pharmacokinetics. Key features include:

Cyclopropyl Substituent at Position 2

The cyclopropyl group introduces ring strain and conformational rigidity, which can improve binding affinity by pre-organizing the molecule into a bioactive conformation. This substituent also enhances metabolic stability by shielding reactive sites from oxidative degradation. Comparative studies on imidazo[1,2-a]pyridines with alkyl vs. cyclopropyl groups at position 2 have shown a 2–3-fold increase in half-life for cyclopropyl-bearing analogs.

Trifluoromethyl Group at Position 6

The electron-withdrawing trifluoromethyl (CF₃) group augments lipophilicity, facilitating membrane permeation. Its strong inductive effect also modulates the electron density of the aromatic system, potentially enhancing interactions with hydrophobic pockets in target proteins. For instance, CF₃-substituted imidazopyridines exhibit improved inhibitory activity against kinases compared to non-fluorinated analogs.

Amino Group at Position 8

The primary amine at position 8 serves as a hydrogen bond donor, enabling interactions with aspartate or glutamate residues in enzymatic active sites. This group’s basicity (predicted pKa ~8.5) ensures protonation under physiological conditions, further stabilizing ligand-receptor complexes.

Table 1: Impact of Substituents on Imidazo[1,2-a]pyridine Bioactivity

Position Substituent Effect on Activity Source
2 Cyclopropyl ↑ Metabolic stability, ↑ binding affinity via conformational pre-organization
6 Trifluoromethyl ↑ Lipophilicity, ↑ electron-withdrawing effects enhance target interactions
8 Amine Enables hydrogen bonding with enzymatic residues, stabilizes ligand-receptor complexes

Historical Evolution of Imidazo[1,2-a]pyridine-Based Pharmacophores

The development of imidazo[1,2-a]pyridine derivatives has evolved through three distinct phases:

Early Discoveries (1970s–1990s)

Initial interest focused on sedative and anxiolytic applications. Zolpidem, introduced in 1988, demonstrated selective agonism at GABAₐ receptors, establishing the scaffold’s viability in central nervous system (CNS) therapeutics. Structural simplicity—a methyl group at position 2 and a dimethylamide at position 6—underscored early design principles.

Expansion into Antimicrobial and Anticancer Agents (2000s–2010s)

Advances in combinatorial chemistry enabled systematic exploration of substituent effects. Derivatives with nitro groups at position 8 showed potent antitubercular activity (MIC ≤1 µg/mL against Mycobacterium tuberculosis), while halogenated analogs exhibited anticancer properties via kinase inhibition.

Modern Scaffold Optimization (2020s–Present)

Recent efforts prioritize polypharmacology and resistance mitigation. The introduction of cyclopropyl and trifluoromethyl groups, as seen in this compound, addresses limitations in earlier derivatives, such as metabolic instability and off-target effects. Pharmacophore modeling and 3D-QSAR studies have further refined substituent selection, correlating steric/electronic parameters with activity.

Table 2: Milestones in Imidazo[1,2-a]pyridine Drug Development

Era Key Advancements Example Compounds
1970s–1990s CNS-targeted agents with simple substituents Zolpidem, Alpidem
2000s–2010s Antimicrobial/anticancer derivatives with nitro/halogen substituents Nitroimidazopyridines, SAR-1105
2020s–Now Scaffold optimization using CF₃, cyclopropyl, and hydrogen-bonding motifs 2-Cyclopropyl-6-CF₃ derivatives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)7-3-8(15)10-16-9(6-1-2-6)5-17(10)4-7/h3-6H,1-2,15H2

InChI Key

SNJMBGVHIKLYBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C=C(C=C(C3=N2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Photoredox-Mediated Trifluoromethylation

Visible-light photocatalysis using fac-Ir(ppy)₃ (iridium catalyst) and CF₃CH₂I as the trifluoromethyl source enables efficient C–H functionalization. Key parameters:

  • Conditions : Blue LEDs (450 nm), DCE solvent, room temperature, 24 hours.

  • Mechanism : CF₃ radical generation via single-electron transfer (SET) from excited Ir(III)* to CF₃CH₂I, followed by radical addition to the 6-bromo intermediate.

SubstrateCatalystCF₃ SourceYield
6-Bromo-2-cyclopropylimidazo[1,2-a]pyridinefac-Ir(ppy)₃CF₃CH₂I67%

This method avoids pre-functionalized substrates but requires rigorous exclusion of oxygen.

Copper-Catalyzed Cross-Coupling

For higher yields, Ullmann-type coupling between 6-bromo intermediates and (trifluoromethyl)copper reagents is employed:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand.

  • Conditions : DMF, 110°C, 18 hours.

SubstrateCF₃ SourceLigandYield
6-Bromo-2-cyclopropylimidazo[1,2-a]pyridineTMSCF₃1,10-Phenanthroline74%

Amination at Position 8

The 8-amine group is introduced via nucleophilic aromatic substitution (NAS) or Buchwald–Hartwig amination :

Direct NAS with Ammonia

Heating the 8-chloro derivative (obtained via chlorination with POCl₃) with aqueous NH₃ in dioxane at 100°C for 6 hours achieves amination:

SubstrateAmine SourceConditionsYield
8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridineNH₃ (7N in dioxane)100°C, 6 hours58%

Palladium-Catalyzed Amination

Superior yields are obtained using Pd(OAc)₂/Xantphos catalytic system:

  • Conditions : t-BuONa as base, toluene, 100°C, 12 hours.

  • Scope : Compatible with primary and secondary amines.

SubstrateCatalystAmineYield
8-Bromo-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridinePd(OAc)₂/XantphosNH₃ (gas)83%

Integrated Synthetic Routes

Two optimized pathways are delineated:

Solid-Phase Synthesis (Adapted from )

  • Resin-bound 2-aminonicotinate + α-bromo-cyclopropylketone → Cyclopropyl-imidazo[1,2-a]pyridine.

  • Bromination at C6 → Photoredox trifluoromethylation.

  • Cleavage with NH₃/MeOH → 8-Amine product.
    Overall Yield : 42% (3 steps).

Solution-Phase Synthesis (Adapted from )

  • 2-Amino-5-(trifluoromethyl)pyridine + cyclopropyl ketone → Cyclocondensation.

  • Bromination at C6 → Cu-catalyzed CF₃ introduction.

  • Buchwald–Hartwig amination at C8.
    Overall Yield : 51% (3 steps).

Challenges and Optimization

  • Regioselectivity : Competing reactions at C3/C6 during trifluoromethylation require careful catalyst tuning.

  • Amination Efficiency : NAS yields are limited by electron-deficient aromatic rings; Pd-catalyzed methods are preferred.

  • Purification : Solid-supported liquid-liquid extraction (SLE) effectively removes excess amines in solid-phase routes .

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine acts as an inhibitor of specific kinases involved in cancer progression. The imidazo[1,2-a]pyridine scaffold is known for its ability to interact with various biological targets, making this compound a candidate for further pharmacological evaluation.

Case Study: Inhibition of Tumor Growth

  • A study evaluated the compound's efficacy against several cancer cell lines using the National Cancer Institute's protocols. The results showed a significant inhibition of cell growth in breast cancer (MCF7) and leukemia cell lines, with IC50 values indicating effective cytotoxicity in the low micromolar range.
Cell LineIC50 (μM)Mechanism of Action
MCF712.5Kinase inhibition
K56215.3Apoptosis induction

Interaction with Biological Targets

The compound has been shown to effectively bind to specific enzymes and receptors involved in cellular signaling pathways. Computational docking studies have predicted its binding affinities with target proteins, suggesting a mechanism for its biological activity.

Binding Affinities

  • Binding studies indicate that the compound interacts favorably with various kinases and receptors involved in tumorigenesis.
Target ProteinBinding Affinity (kcal/mol)
EGFR-9.5
BRAF-10.2

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines, suggesting potential utility in treating conditions such as arthritis.

Case Study: In Vivo Anti-inflammatory Activity

  • In animal models of inflammation, treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses.
Treatment GroupTNF-alpha Reduction (%)IL-6 Reduction (%)
Control00
Compound Dose 14550
Compound Dose 26070

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

Antimicrobial Efficacy

  • Testing against common pathogens revealed significant inhibitory effects.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli32
S. aureus16

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The trifluoromethyl group in the target compound is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the electron-donating methoxy groups in 23 and 24 .

Impact on Solubility and Bioavailability :

  • Compounds with polar substituents (e.g., 8-amine in CAS 119858-52-5) exhibit higher aqueous solubility, whereas hydrophobic groups (e.g., CF₃ in the target compound) may limit solubility but enhance membrane permeability .

Pharmacological and Industrial Relevance

While direct data on the target compound are sparse, structurally related compounds in include agrochemicals (e.g., tyclopyrazoflor , isocycloseram ) and veterinary antiparasitics (e.g., sarolaner ). The trifluoromethyl group is a common motif in agrochemicals due to its resistance to metabolic degradation .

Biological Activity

2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of specific kinases involved in cancer progression. This compound features a unique substitution pattern that influences its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}F3_3N3_3. Its structure includes a cyclopropyl group and a trifluoromethyl substituent, which contribute to its distinct reactivity and biological interactions.

Property Value
Molecular FormulaC11_{11}H10_{10}F3_3N3_3
Molecular Weight251.21 g/mol
Chemical StructureChemical Structure

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. The compound has been studied for its potential role in inhibiting certain kinases that are critical in cancer cell proliferation.

Anticancer Activity

In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, show promising activity against various cancer cell lines. For example, compounds with similar scaffolds have been reported to exhibit excellent activity against colon cancer cell lines HT-29 and Caco-2 without significant toxicity to normal white blood cells. The mechanism of action involves the initiation of apoptosis through the release of cytochrome c and activation of caspases .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in cellular signaling pathways. Computational docking studies have predicted favorable binding affinities with target proteins implicated in cancer progression .

Apoptotic Pathway Activation

The compound has been shown to initiate apoptosis through:

  • Release of cytochrome c from mitochondria.
  • Activation of caspase 3 and caspase 8 pathways .

Case Studies

A notable study investigated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. Among these, compounds similar to this compound demonstrated potent antiproliferative effects against HeLa cells, showcasing their potential as tubulin inhibitors comparable to colchicine .

Summary of Findings

The biological activity of this compound suggests it could serve as a valuable lead compound in drug development for cancer therapies. Its unique structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological evaluation.

Q & A

Q. What are the key synthetic pathways for 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Scaffold Construction: Cyclocondensation of 2-aminopyridine derivatives with α-halocarbonyl compounds (e.g., chloroacetaldehyde) to form the imidazo[1,2-a]pyridine core .
  • Substituent Introduction: Bromine or iodine substituents are introduced via electrophilic halogenation, followed by cyclopropane incorporation using transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Trifluoromethylation: Radical trifluoromethylation or nucleophilic substitution with CF₃ sources under copper catalysis .

Optimization Strategies:

  • Use high-throughput screening (HTS) to test reaction conditions (solvent, catalyst, temperature) .
  • Monitor intermediates via LC-MS or NMR to identify yield-limiting steps .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclopropyl and trifluoromethyl groups. The imidazo[1,2-a]pyridine core exhibits distinct aromatic proton signals (δ 7.5–9.0 ppm) and carbon shifts (δ 110–150 ppm) .
  • IR Spectroscopy: Detect NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (CAS 185133-82-8: C₈H₆F₃N₃, MW 201.15 g/mol) .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer: While direct data on this compound is limited, structurally related imidazo[1,2-a]pyridines exhibit:

  • Kinase Inhibition: CDK (cyclin-dependent kinase) inhibition via adenine-mimetic binding .
  • Antimicrobial Activity: Disruption of bacterial membrane proteins (e.g., Gram-positive pathogens) .
  • Neuropharmacology: GABA receptor modulation for anticonvulsant effects .

Experimental Design:

  • Perform in vitro assays (e.g., kinase inhibition IC₅₀, MIC for antimicrobial activity) .
  • Use molecular docking to predict binding to target proteins (e.g., CDK2) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and pharmacological profile?

Methodological Answer:

  • Reaction Path Search: Quantum chemical calculations (DFT) identify low-energy pathways for cyclopropane installation or trifluoromethylation .
  • Pharmacokinetic Modeling: Predict ADMET properties (e.g., LogP, metabolic stability) using tools like SwissADME .
  • QSAR Analysis: Correlate substituent effects (e.g., cyclopropyl vs. methyl) with bioactivity to guide derivatization .

Example Workflow:

Simulate reaction intermediates using Gaussian or ORCA.

Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. How to resolve contradictions between in vitro activity and in vivo toxicity?

Methodological Answer: Case Study: A related ethyl carboxylate derivative showed potent in vitro kinase inhibition but high hepatotoxicity in vivo . Resolution Strategies:

  • Metabolite Profiling: Identify toxic metabolites via LC-HRMS in microsomal assays .
  • Structural Tweaks: Replace the ester group with amides to reduce hydrolysis-related toxicity .
  • Dose Escalation Studies: Determine the therapeutic index (LD₅₀ vs. ED₅₀) in rodent models .

Q. What reactor designs improve scalability for multi-step synthesis?

Methodological Answer:

  • Flow Chemistry: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., trifluoromethylation) .
  • Membrane Separation: Purify intermediates using nanofiltration to remove metal catalysts .
  • Process Analytical Technology (PAT): Integrate real-time FTIR or Raman spectroscopy for quality control .

Q. How to address discrepancies in spectral data between synthetic batches?

Methodological Answer: Root Causes:

  • Solvent Residues: Residual DMF or THF alters NMR shifts. Use lyophilization for thorough drying .
  • Polymorphism: XRPD identifies crystalline vs. amorphous forms affecting melting points .
    Mitigation:
  • Standardize quenching/purification protocols (e.g., column chromatography gradients) .
  • Validate batches with orthogonal methods (e.g., 2D NMR for stereochemical confirmation) .

Q. What strategies enhance stability of the amine group under acidic conditions?

Methodological Answer:

  • Protecting Groups: Use Boc (tert-butyloxycarbonyl) or Fmoc during synthesis .
  • pH Optimization: Conduct stability studies (pH 1–7) to identify degradation thresholds .
  • Salt Formation: Convert the free amine to a hydrochloride salt for improved shelf life .

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